molecular formula C17H18N4O3 B2386577 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea CAS No. 891098-36-5

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea

Cat. No.: B2386577
CAS No.: 891098-36-5
M. Wt: 326.356
InChI Key: BCKDNUPKCMJXDG-UHFFFAOYSA-N
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Description

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a methoxyphenyl group, a pyrrolidinone ring, and a pyridinyl urea moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the nucleophile, followed by the addition of the methoxyphenyl halide.

    Formation of the Pyridinyl Urea Moiety: The final step involves the reaction of the intermediate compound with pyridin-2-yl isocyanate to form the desired urea derivative. This reaction is typically carried out under mild conditions to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), methoxyphenyl halides, pyridin-2-yl isocyanate

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea: Similar structure but with a pyridin-3-yl group instead of pyridin-2-yl.

    1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(quinolin-2-yl)urea: Contains a quinolin-2-yl group instead of pyridin-2-yl.

    1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyrimidin-2-yl)urea: Features a pyrimidin-2-yl group instead of pyridin-2-yl.

Uniqueness

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-24-14-6-4-5-13(10-14)21-11-12(9-16(21)22)19-17(23)20-15-7-2-3-8-18-15/h2-8,10,12H,9,11H2,1H3,(H2,18,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKDNUPKCMJXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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